4-[({4-[(2-bromophenoxy)methyl]phenyl}carbonyl)amino]-1-methyl-1H-pyrazole-3-carboxamide
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Overview
Description
4-({4-[(2-BROMOPHENOXY)METHYL]BENZOYL}AMINO)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with the molecular formula C19H17BrN4O3 This compound is characterized by its unique structure, which includes a bromophenoxy group, a benzoyl group, and a pyrazole ring
Preparation Methods
The synthesis of 4-({4-[(2-BROMOPHENOXY)METHYL]BENZOYL}AMINO)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the bromophenoxy intermediate: This step involves the reaction of 2-bromophenol with a suitable alkylating agent to form the 2-bromophenoxy group.
Benzoylation: The bromophenoxy intermediate is then reacted with benzoyl chloride to introduce the benzoyl group.
Coupling with pyrazole: The benzoylated intermediate is coupled with a pyrazole derivative under suitable conditions to form the final compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
4-({4-[(2-BROMOPHENOXY)METHYL]BENZOYL}AMINO)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-({4-[(2-BROMOPHENOXY)METHYL]BENZOYL}AMINO)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in studies related to enzyme inhibition or as a ligand in binding studies.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-({4-[(2-BROMOPHENOXY)METHYL]BENZOYL}AMINO)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects .
Comparison with Similar Compounds
Similar compounds to 4-({4-[(2-BROMOPHENOXY)METHYL]BENZOYL}AMINO)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE include other benzoyl-substituted pyrazoles and bromophenoxy derivatives. These compounds may share similar chemical properties and reactivity but differ in their specific biological activities and applications. The uniqueness of 4-({4-[(2-BROMOPHENOXY)METHYL]BENZOYL}AMINO)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C19H17BrN4O3 |
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Molecular Weight |
429.3 g/mol |
IUPAC Name |
4-[[4-[(2-bromophenoxy)methyl]benzoyl]amino]-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C19H17BrN4O3/c1-24-10-15(17(23-24)18(21)25)22-19(26)13-8-6-12(7-9-13)11-27-16-5-3-2-4-14(16)20/h2-10H,11H2,1H3,(H2,21,25)(H,22,26) |
InChI Key |
GVHHTVJCDVDTDG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)N)NC(=O)C2=CC=C(C=C2)COC3=CC=CC=C3Br |
Origin of Product |
United States |
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